Deacylcortivazol - 4906-84-7

Deacylcortivazol

Catalog Number: EVT-265543
CAS Number: 4906-84-7
Molecular Formula: C30H36N2O4
Molecular Weight: 488.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Deacylcortivazol (DAC), a potent glucocorticoid, contains a phenyl-pyrazole moiety fused to the 2--3 position of the traditional steroid nucleus. When incubated with glucocorticoid-resistant mutants derived from the glucocorticoid-sensitive human leukemic cell line CEM-C7, DAC caused significant growth inhibition. The cytotoxicity of DAC at concentrations higher than necessary for glucocorticoid receptor saturation is not mediated by glucocorticoid receptors. Thus, DAC may be a bifunctional compound having both steroid receptor-mediated and receptor-independent cytotoxicity.
Overview

Deacylcortivazol is a synthetic glucocorticoid that has garnered attention due to its potent activity and unique structural features. It is derived from cortivazol, which itself is a modification of natural corticosteroids. Deacylcortivazol is classified as a glucocorticoid, a class of steroid hormones that play critical roles in metabolism, immune response regulation, and stress response.

Source and Classification

Deacylcortivazol originates from the structural modification of cortivazol through the removal of an acyl group. Its classification as a glucocorticoid places it within a broader category of steroid hormones that bind to the glucocorticoid receptor, influencing gene expression and cellular responses. This compound has been studied for its high binding affinity and effectiveness compared to other glucocorticoids like dexamethasone, with studies indicating it is significantly more potent in certain assays .

Synthesis Analysis

The synthesis of deacylcortivazol involves several key steps:

  1. Starting Material: The synthesis begins with cortivazol, which contains an acyl group at the C21 position.
  2. Deacylation Process: The acyl group is removed through hydrolysis, leading to the formation of deacylcortivazol. This process can be accomplished using various reagents and conditions that facilitate the cleavage of the acyl bond .
  3. Purification: Following synthesis, the product is purified using techniques such as column chromatography, typically employing a silica gel column with gradient elution to separate desired products from by-products .
Molecular Structure Analysis

The molecular structure of deacylcortivazol is characterized by its steroid backbone, which includes four fused rings typical of steroid structures. Key features include:

  • Functional Groups: The absence of the C21 acyl group distinguishes it from cortivazol.
  • Regioisomers: The compound can exist in various regioisomeric forms depending on the substitution patterns on the pyrazole ring, particularly at the 1' and 2' positions .
  • Nuclear Magnetic Resonance Spectroscopy: Proton NMR has been utilized to confirm the structure and purity (>90%) of deacylcortivazol, providing insights into its conformational characteristics .
Chemical Reactions Analysis

Deacylcortivazol undergoes several chemical reactions relevant to its function as a glucocorticoid:

  1. Binding Affinity Studies: In vitro assays have demonstrated that deacylcortivazol competes effectively for binding sites on glucocorticoid receptors, exhibiting up to 17 times greater effectiveness than dexamethasone in certain binding assays .
  2. Translocation Studies: Ligand-induced translocation studies have shown that deacylcortivazol can induce nuclear translocation of the glucocorticoid receptor, a critical step in mediating its biological effects .
  3. Kinetic Analysis: The effective dissociation constant (KDeff) for deacylcortivazol has been calculated through kinetic assays that monitor receptor-ligand interactions over time .
Mechanism of Action

Deacylcortivazol exerts its effects primarily through interaction with the glucocorticoid receptor:

  1. Receptor Binding: Upon administration, deacylcortivazol binds to the ligand-binding domain of the glucocorticoid receptor.
  2. Conformational Change: This binding induces a conformational change in the receptor, facilitating its translocation from the cytoplasm to the nucleus.
  3. Gene Regulation: Once in the nucleus, the activated receptor binds to specific DNA sequences known as glucocorticoid response elements, leading to modulation of gene expression involved in inflammation and immune responses .
Physical and Chemical Properties Analysis

Deacylcortivazol possesses distinct physical and chemical properties:

  • Molecular Weight: The molecular weight is approximately 393 g/mol.
  • Solubility: It is soluble in organic solvents like dimethyl sulfoxide but has limited solubility in water.
  • Stability: Deacylcortivazol is stable under standard laboratory conditions but may degrade under extreme pH or temperature.

These properties are critical for its formulation in pharmaceutical applications.

Applications

Deacylcortivazol has several scientific applications:

  1. Pharmaceutical Research: It is used in studies aimed at understanding glucocorticoid receptor signaling pathways and developing new therapeutics for inflammatory diseases.
  2. Comparative Studies: Its potency relative to other glucocorticoids makes it a valuable tool for comparative pharmacological studies.
  3. Mechanistic Insights: Research involving deacylcortivazol contributes to understanding the structural basis of glucocorticoid action, aiding in drug design efforts aimed at improving efficacy while minimizing side effects.
Introduction to Deacylcortivazol as a Glucocorticoid Receptor (GR) Ligand

Historical Discovery and Development of DAC in Steroid Pharmacology

The development of deacylcortivazol emerged from systematic efforts in the 1970s to enhance glucocorticoid potency through structural innovation. Researchers initially focused on modifying the cortisol scaffold with bulky A-ring substituents, expecting reduced activity based on prevailing structure-activity relationship (SAR) paradigms. These paradigms emphasized the essential nature of the pregna-4-ene-11β-ol-3,20-dione skeleton for GR binding and activation. The discovery of pyrazolo-steroids with unexpectedly high anti-inflammatory activity despite lacking the conserved 3-keto group represented a significant pharmacological anomaly [7].

DAC was developed through strategic modifications of the cortivazol backbone, specifically removing the ester moiety at the C-21 position. Initial pharmacological characterization revealed extraordinary potency—approximately 40-fold greater than dexamethasone in cellular assays and up to 200-fold more potent than cortisol in gene regulation assays. This potency enhancement was particularly notable in chemotherapy-resistant lymphoid malignancies, where DAC demonstrated significant activity against childhood acute lymphoblastic leukemia (ALL) strains resistant to conventional glucocorticoids like dexamethasone [3] [7].

A pivotal discovery emerged when researchers observed that DAC's biological effects operated through two distinct mechanisms: classic GR-mediated transcriptional activity at nanomolar concentrations and GR-independent cytotoxicity at micromolar concentrations. This bifunctionality was demonstrated in glucocorticoid-resistant CEM-C7 human leukemic cell line mutants. Cells lacking functional GR or defective in nuclear translocation remained susceptible to DAC-induced growth inhibition at high concentrations (1 μM), suggesting receptor-independent cytotoxic mechanisms. This dual activity profile distinguished DAC from traditional glucocorticoids and hinted at its complex mechanism of action [3].

Table 1: Historical Development Milestones of Deacylcortivazol

Time PeriodKey DevelopmentSignificance
Early 1970sSynthesis of pyrazolo-steroidsDiscovery of high anti-inflammatory activity despite bulky A-ring modifications
Mid-1970sDevelopment of cortivazol derivativesIdentification of DAC as a deacylated cortivazol analogue
1982Characterization of GR-independent cytotoxicityDemonstration of DAC's bifunctional activity in resistant leukemia cells
2007Crystal structure of DAC-bound GR LBDRevelation of expanded ligand-binding pocket conformation

Structural Uniqueness of DAC: Pyrazole-Steroid Hybridization and A-Ring Modifications

Deacylcortivazol's molecular architecture represents a radical departure from conventional glucocorticoid structures through three key modifications:

  • Pyrazole Fusion: The most distinctive feature is the replacement of the traditional steroid A-ring with a phenylpyrazole heterocycle fused across the original steroid's 2-3 position. This fusion creates a planar, extended aromatic system that eliminates the C3-keto group—a moiety previously considered essential for hydrogen bonding with conserved GR residues (Arg611 and Gln570 in the human GR) [1] [8]. The pyrazole ring positions the phenyl group orthogonally to the steroid plane, creating significant steric bulk incompatible with classical GR ligand-binding pockets [2].

  • Synthetic Accessibility via Ullmann Coupling: Contemporary synthetic approaches to DAC analogues leverage Ullmann-type reactions to functionalize the pyrazole ring. This method significantly expands chemical diversity compared to traditional hydrazine-based routes. Researchers modify a DAC-like backbone at either the 1' or 2' position of the pyrazole ring using aryl halides, generating regioisomeric pairs (1'-substituted and 2'-substituted derivatives). These regioisomers are separable by HPLC and distinguishable through nuclear Overhauser effect spectroscopy (NOESY), which detects characteristic interactions between the C4 vinylic proton and 2'-substituents absent in 1'-substituted isomers [1].

  • Structure-Activity Relationship (SAR) of Pyrazole Substituents: Systematic exploration of pendant groups at the pyrazole's 1'- and 2'-positions reveals unexpected SAR trends. While the expanded binding pocket opened by DAC was presumed to preferentially accommodate 2'-substitutions, certain 1'-substituted analogues exhibit remarkable potency. Notably, phenyl substitution at the 1'-position produces ligands with approximately 10-fold greater cellular potency than dexamethasone. Aliphatic (e.g., -CH₃, -CH₂CH₃) and aromatic (e.g., phenyl, 4-fluorophenyl) groups at the 2'-position also yield high-affinity ligands, with 4-fluorophenyl substitution showing >5-fold greater potency than dexamethasone. Crucially, potency correlates linearly with cellular GR affinity but exhibits different regression slopes for 1'- versus 2'-substituted compounds, indicating distinct binding modes or induced conformational states [1].

Table 2: Biological Activity of Representative DAC-like Pyrazole Regioisomers

CompoundSubstitution PositionPendant GroupRelative Potency vs DexamethasoneCellular GR Affinity
D1'P1'Phenyl~10xHigh
D2'PF2'4-Fluorophenyl>5xHigh
D2′P2'Phenyl>5xHigh
D1′T1'ThiopheneModerateModerate
D2′H2'HexylLowLow

DAC’s Role in Expanding GR Ligand-Binding Pocket Conformational Dynamics

The structural paradox of DAC—exceptional potency despite incompatible bulk—was resolved through seminal crystallographic studies published in 2008. The crystal structure of the GR ligand-binding domain (LBD) bound to DAC and a coactivator peptide (SRC1-4; PDB ID: 3BQD) revealed unprecedented conformational adaptability [2] [8]:

  • Dramatic Pocket Expansion: DAC binding induces a remarkable structural reorganization, doubling the volume of the GR ligand-binding pocket from approximately 540 ų (dexamethasone-bound) to 1,070 ų. This expansion occurs primarily through outward displacement of helices 6 and 7 and reorganization of the loop between helices 6 and 7, creating a continuous cavity extending into the top half of the LBD (toward the receptor surface), a region previously occluded in steroid-bound nuclear receptors. Despite this massive reorganization, the overall fold of the LBD and the architecture of the coactivator binding site (AF2 surface) remain intact, explaining DAC's ability to potently activate GR-mediated transcription [2] [8].

  • Ligand-Receptor Interactions: DAC occupies only about 50% of the expanded pocket volume. High affinity is maintained through intricate, specific interactions involving the phenylpyrazole group:

  • The pyrazole nitrogen (N2) forms a hydrogen bond with the backbone NH of Met604.
  • The phenyl ring engages in extensive van der Waals contacts with hydrophobic residues lining the newly accessible region (e.g., Met579, Leu575, Phe623, and Thr739).
  • The steroid core maintains typical glucocorticoid interactions: The C11β-hydroxyl donates a hydrogen bond to Gln570, and the C20-keto group accepts hydrogen bonds from Thr739 and Gln642 [2] [8].
  • Allosteric Communication Pathways: Molecular dynamics simulations and biochemical studies suggest DAC binding influences allosteric networks connecting the ligand-binding pocket and the coactivator binding surface (AF2). Key residues implicated in this communication include Asp590 (H3) and Thr739 (H5). Community network analysis reveals enhanced connectivity between communities containing these residues in high-efficacy agonist-bound states. DAC binding strengthens correlations between motions of the ligand-binding pocket (near Asp590) and regions involved in coregulator recruitment (near Thr739), potentially explaining its high transcriptional potency despite the dramatic structural rearrangement [5].

  • Implications for Drug Discovery: The DAC-bound GR structure provides a revolutionary template for rational drug design:

  • Accommodating Bulky Ligands: It reveals substantial unexploited space within the GR LBD, enabling docking of nonsteroidal scaffolds previously deemed incompatible [2] [8].
  • Probing Selectivity: The conformational differences induced by DAC-like ligands compared to cortisol or dexamethasone offer avenues for developing ligands with distinct transcriptional profiles (dissociated agonists or selective GR modulators - SEGRMs) that might separate therapeutic (anti-inflammatory) effects from adverse metabolic side effects [1] [5].
  • Regioisomer-Specific Effects: The differential slopes in the affinity-potency relationship observed for 1'- versus 2'-substituted DAC analogues suggest these regioisomers stabilize distinct GR conformational states. These states likely exhibit altered allosteric communication and cofactor recruitment efficiencies, providing a structural basis for fine-tuning GR activity [1].

Table 3: Structural and Functional Comparison of GR Ligand-Binding Pockets

ParameterDexamethasone-Bound GR (e.g., 1M2Z)Deacylcortivazol-Bound GR (3BQD)
Ligand-Binding Pocket Volume~540 ų~1070 ų
Key Structural ChangesClosed pocket; Helix 12 in agonist conformationExpanded pocket; Helices 6/7 displaced; Reorganized H6-H7 loop
Critical H-Bonds (Ligand-Protein)C3=O⋯Arg611, C3=O⋯Gln570, C11β-OH⋯Asn564, C21-OH⋯Tyr735C11β-OH⋯Gln570, C20=O⋯Thr739, C20=O⋯Gln642, Pyrazole N2⋯Met604
Helix 12 (AF2) PositionPacked against H3/H4/H5 (active)Packed against H3/H4/H5 (active)
Coactivator Binding SurfaceCompetent for LXXLL motif bindingCompetent for LXXLL motif binding

Properties

CAS Number

4906-84-7

Product Name

Deacylcortivazol

IUPAC Name

1-[(1S,2R,13S,14S,16R,17R,18S,20S)-17,20-dihydroxy-2,11,16,18-tetramethyl-7-phenyl-6,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5,9,11-tetraen-17-yl]-2-hydroxyethanone

Molecular Formula

C30H36N2O4

Molecular Weight

488.6 g/mol

InChI

InChI=1S/C30H36N2O4/c1-17-10-21-23-11-18(2)30(36,26(35)16-33)29(23,4)14-25(34)27(21)28(3)13-19-15-31-32(24(19)12-22(17)28)20-8-6-5-7-9-20/h5-10,12,15,18,21,23,25,27,33-34,36H,11,13-14,16H2,1-4H3/t18-,21+,23+,25+,27-,28+,29+,30+/m1/s1

InChI Key

FKAINCOIINXAOK-UFVJYOHBSA-N

SMILES

CC1CC2C3C=C(C4=CC5=C(CC4(C3C(CC2(C1(C(=O)CO)O)C)O)C)C=NN5C6=CC=CC=C6)C

Solubility

Soluble in DMSO

Synonyms

11 beta,17,21-trihydroxy-6,16 alpha-dimethyl-2'-phenyl-2'H-pregna-2,4,6-trieno(3,2-c)pyrazol-20-one
bimedrazole
deacylcortivazol

Canonical SMILES

CC1CC2C3C=C(C4=CC5=C(CC4(C3C(CC2(C1(C(=O)CO)O)C)O)C)C=NN5C6=CC=CC=C6)C

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3C=C(C4=CC5=C(C[C@@]4([C@H]3[C@H](C[C@@]2([C@]1(C(=O)CO)O)C)O)C)C=NN5C6=CC=CC=C6)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.